molecular formula C16H11ClN4S2 B2783199 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891102-60-6

3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2783199
CAS No.: 891102-60-6
M. Wt: 358.86
InChI Key: TUQKOZZOTTWXEX-UHFFFAOYSA-N
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Description

3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule based on the triazolopyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and oncology research . This compound is designed for research applications, particularly in the investigation of kinase inhibition and antiproliferative mechanisms. The core [1,2,4]triazolo[4,3-b]pyridazine structure is a privileged pharmacophore in drug discovery. Its inherent physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, are favorable for molecular recognition and target binding . Specifically, triazolopyridazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met . The dysregulation of c-Met signaling is a known driver in tumorigenesis and metastasis, making it a prominent target in cancer research . Related triazolopyridazine compounds have demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma), and have shown the ability to induce late apoptosis and cell cycle arrest in the G0/G1 phase . The structure of this compound features a thiophene substituent at the 6-position and a (3-chlorobenzyl)thio side chain at the 3-position. Such substituents are common in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against kinase targets . Researchers can utilize this high-purity compound as a chemical tool to explore novel kinase signaling pathways and to develop new therapeutic strategies for proliferative disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKOZZOTTWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the formation of the triazolopyridazine core followed by the introduction of the chlorobenzylthio and thiophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogues:

Compound Name (CAS) Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight LogP* Key References
Target Compound (894051-63-9) 3-Chlorobenzylthio Thiophen-2-yl C₁₅H₁₀ClN₄S₂ 368.84 ~3.2 (est.)
6-Chloro-3-thiophen-2-yl (1032705-56-8) Chloro Thiophen-2-yl C₉H₅ClN₄S 236.68 2.51
3-(Pyridin-3-ylmethylthio) (894050-19-2) Pyridin-3-ylmethylthio Thiophen-2-yl C₁₅H₁₁N₅S₂ 349.42 ~2.8 (est.)
3-(Trifluoromethyl) (477871-64-0) Chlorodifluoromethyl 2-Benzothiazolylthio C₁₃H₇ClF₂N₄S₂ 356.80 ~3.5 (est.)
TPA023 (PDE4 Inhibitor) 2-Fluorophenyl 2-Ethyltriazol-3-ylmethoxy C₁₈H₁₉F₃N₆O 416.39 3.1

*Estimated LogP values based on substituent contributions.

Key Observations:
  • Electron Effects : Chloro and trifluoromethyl groups (e.g., 477871-64-0) introduce electron-withdrawing effects, which may stabilize the molecule or influence receptor binding .
Antimicrobial Activity
  • 6-Chloro-3-thiophen-2-yl (1032705-56-8) : The chloro substituent at position 3 may enhance cytotoxicity but reduce selectivity compared to bulkier groups like 3-chlorobenzylthio .
PDE4 Inhibition
  • TPA023 (PDE4 Inhibitor) : Features a 2-ethyltriazol-3-ylmethoxy group at position 6, critical for binding to PDE4 isoforms. The target compound lacks this moiety, suggesting divergent therapeutic applications .
  • Compound 18 (): A triazolopyridazine with dimethoxyphenyl and tetrahydrofuran groups, achieving nanomolar potency against PDE4A.
CNS Activity
  • MRK-696 () : A triazolopyridazine GABA receptor modulator with a fluorophenyl group. The target’s thioether linkage and thiophene ring could influence GABA subtype selectivity but require experimental validation .

Biological Activity

3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazolo[4,3-b]pyridazine core, a thiophene ring, and a chlorobenzyl thio group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H14ClN3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{S}

This compound's unique combination of functional groups suggests various applications in drug development, particularly in targeting specific molecular pathways involved in disease processes.

Biological Activity Overview

Research indicates that derivatives of triazoles, including compounds similar to this compound, exhibit significant biological activities. Notably, these compounds have shown promise in cancer therapy due to their ability to interact with molecular targets involved in tumor growth and proliferation.

Key Biological Activities

  • Antiproliferative Activity : Several studies have demonstrated that triazolo derivatives exhibit moderate to potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation effectively.
    CompoundCell LineIC50 Value (μM)
    4qA5490.008
    4qHT-10800.012
    4qSGC-79010.014
    The compound 4q , a derivative of the triazolo framework, displayed potent activity against lung adenocarcinoma (A549) and other cancer cell lines with IC50 values ranging from 0.008 to 0.014 μM .
  • Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is critical for cell division. Immunofluorescence assays have shown that these compounds can disrupt microtubule dynamics significantly .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of triazolo derivatives:

  • Study on Antiproliferative Effects : A study synthesized a range of [1,2,4]triazolo[4,3-b]pyridazines and assessed their antiproliferative activity against various cancer cell lines. The results indicated that many compounds exhibited significant activity with IC50 values comparable to established chemotherapeutics .
  • Cell Cycle Analysis : Further investigations revealed that certain derivatives could arrest the cell cycle at the G2/M phase in A549 cells. This suggests potential for these compounds as chemotherapeutic agents by hindering cancer cell proliferation .

Q & A

Q. Methodological Strategies :

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for efficient cross-coupling in thioether formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
    Data Contradiction : Higher temperatures (>100°C) may degrade the thiophen-2-yl group, reducing yield .

Advanced: How to resolve contradictions in reported bioactivity data across similar triazolo-pyridazine derivatives?

Q. Approaches :

  • Structural Comparisons : Compare substituent effects (e.g., 3-chlorobenzyl vs. p-tolyl) on lipophilicity (logP) and target binding .
  • Assay Validation : Ensure consistent cell lines and kinase isoforms (e.g., c-Met vs. Pim-1) across studies .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts in cellular assays .

Advanced: What computational methods are used to study its mechanism of action?

  • Molecular Docking (AutoDock Vina, Schrödinger) to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory potency .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Core Modifications : Replace thiophen-2-yl with furan or pyridine to assess π-stacking effects .

Side-Chain Variations : Test alkyl vs. aryl thioethers (e.g., 3-chlorobenzyl vs. cyclohexyl) for steric and electronic impacts .

Bioisosteric Replacement : Substitute the triazole ring with imidazole or oxadiazole to evaluate scaffold flexibility .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced: Does this compound exhibit photophysical properties relevant to fluorescence-based assays?

While direct evidence is limited, the thiophen-2-yl group’s conjugated system suggests potential UV-vis absorption (λmax ~270–320 nm). Empirical testing via:

  • Fluorescence Spectroscopy : Measure emission spectra in PBS/DMSO mixtures.
  • Quantum Yield Calculation : Compare with standard fluorophores (e.g., fluorescein) .

Advanced: How to assess metabolic stability and degradation pathways?

  • In vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile sites (e.g., thioether bond cleavage) .

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